Regioisomeric Differentiation: 5-Methyl vs. 4-Methyl Substitution on the Morpholinopyridine Ring
The target compound bears the methyl group at the 5-position of the morpholinopyridine ring, whereas the commercially available regioisomer CAS 1352525-79-1 carries the methyl group at the 4-position . In the structurally analogous 6-aryl-3-pyrrolidinylpyridine mGlu5 NAM series, moving a substituent by one position on the pyridine ring altered IC50 values by >10-fold and qualitatively changed brain penetration [1]. Although no direct bioactivity comparison between these two specific catalog compounds is published, their non-identical IUPAC names, distinct CAS numbers, and separate catalog entries confirm they are different chemical entities that cannot be interchanged without experimental revalidation.
| Evidence Dimension | Substitution position on morpholinopyridine ring |
|---|---|
| Target Compound Data | 5-methyl-6-morpholinopyridin-3-yl (CAS 1352540-32-9) |
| Comparator Or Baseline | 4-methyl-6-morpholinopyridin-3-yl (CAS 1352525-79-1) |
| Quantified Difference | Structural isomer; no bioactivity data available for either compound |
| Conditions | Structural identity confirmed by CAS registry and vendor catalog IUPAC names |
Why This Matters
Selection of the correct regioisomer is essential for SAR integrity; ordering the 4-methyl analog by mistake invalidates any structure-activity conclusion.
- [1] Weiss, J.M., et al. (2011). 6-Aryl-3-pyrrolidinylpyridines as mGlu5 receptor negative allosteric modulators. Bioorg. Med. Chem. Lett., 21(16), 4891–4899. View Source
